molecular formula C26H27NO5S2 B5424783 (5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5424783
M. Wt: 497.6 g/mol
InChI Key: FUGXPJYLXCYBRG-QJOMJCCJSA-N
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Description

The compound “(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the phenyl and prop-2-enyl groups through various coupling reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and palladium catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the prop-2-enyl groups can be reduced to form saturated alkyl chains.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the double bonds may result in fully saturated alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolidinones are studied for their potential as enzyme inhibitors and receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medically, thiazolidinones have shown promise in treating various diseases, including cancer, diabetes, and infections. This compound could be explored for its therapeutic potential in these areas.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific interactions with biological targets. Typically, thiazolidinones exert their effects by binding to specific enzymes or receptors, modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” include other thiazolidinones with different substituents on the phenyl ring or variations in the alkyl chains. Examples include:

  • 2,4-thiazolidinedione
  • 5-arylidene-2,4-thiazolidinediones
  • 3-alkyl-2,4-thiazolidinediones

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the prop-2-enyl groups and the phenoxyethoxy moiety may enhance its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[[3,5-dimethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5S2/c1-5-9-19-10-7-8-11-20(19)31-13-14-32-24-21(29-3)15-18(16-22(24)30-4)17-23-25(28)27(12-6-2)26(33)34-23/h5-8,10-11,15-17H,1-2,9,12-14H2,3-4H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGXPJYLXCYBRG-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2CC=C)OC)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2CC=C)OC)/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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